N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)isobutyramide
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Overview
Description
2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(morpholin-4-yl)pyrimidine.
Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl derivatives.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylpropanoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDINE: Shares the pyrimidine and morpholine rings but lacks the phenyl and amide groups.
2-METHYL-N-(4-AMINOPHENYL)PROPANAMIDE: Similar amide structure but lacks the pyrimidine and morpholine rings.
Uniqueness
2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its combination of a morpholine ring, a pyrimidine ring, and a phenyl ring, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H25N5O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C19H25N5O2/c1-13(2)18(25)21-15-4-6-16(7-5-15)22-19-20-14(3)12-17(23-19)24-8-10-26-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,21,25)(H,20,22,23) |
InChI Key |
PYQVWEONOTZBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)C)N3CCOCC3 |
Origin of Product |
United States |
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